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Chemically Induced Dimerization (CID) is a technique that uses a small, cell-permeable

molecule to bring two proteins into close proximity. The NVOC-caged TMP-Halo system

enhances this technology by placing the dimerization event under the control of light. A

photolabile "cage," the 6-nitroveratryloxycarbonyl (NVOC) group, renders the chemical

dimerizer inactive until it is precisely cleaved with a pulse of UV light. This affords researchers

unparalleled spatial and temporal resolution, allowing for the manipulation of protein function at

the subcellular level and on the timescale of seconds.

Core Components of the System
The functionality of the NVOC-caged TMP-Halo system relies on three key components: the

HaloTag protein, the E. coli dihydrofolate reductase (eDHFR) protein, and the photoactivatable

dimerizer molecule itself.

HaloTag Protein: A 33 kDa self-labeling protein tag derived from a bacterial haloalkane

dehalogenase.[1][2] It has been engineered to form a highly specific and essentially

irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.[1][3] This

interaction is rapid and stable under physiological conditions.

E. coli Dihydrofolate Reductase (eDHFR): A bacterial enzyme that is the specific binding

partner for the antibiotic trimethoprim (TMP).[4] The interaction is non-covalent but exhibits

high affinity (in the nanomolar range), and it is not observed with the mammalian DHFR

ortholog, ensuring bio-orthogonality.
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NVOC-caged TMP-Halo Ligand: This is the central component—a bifunctional small

molecule.

One end features a chloroalkane linker that covalently binds to the HaloTag protein.

The other end is trimethoprim (TMP), the ligand for eDHFR.

Crucially, the TMP moiety is chemically modified with a photolabile 6-

nitroveratryloxycarbonyl (NVOC) group. This "cage" sterically hinders TMP, preventing it

from binding to eDHFR.

Core Mechanism of Action
The mechanism proceeds in a sequential, externally controlled manner, moving from a passive

"caged" state to an active "dimerized" state upon light activation.

Probe Incubation and Covalent Anchoring: The cell-permeable NVOC-caged TMP-Halo is

added to cells expressing the two fusion proteins of interest: one fused to HaloTag (Protein

A-HaloTag) and the other to eDHFR (Protein B-eDHFR). The chloroalkane end of the caged

dimerizer rapidly and covalently attaches to the HaloTag protein, effectively anchoring the

dimerizer to Protein A. In this state, the NVOC cage on the TMP moiety prevents any

interaction with Protein B-eDHFR.

Photoactivation (Uncaging): A targeted pulse of light, typically around 365-405 nm, is applied

to a specific subcellular region. The light provides the energy to cleave the NVOC group from

the TMP moiety. This uncaging event is rapid and exposes the active TMP ligand. The

byproducts of this photoreaction are typically a nitrosobenzaldehyde derivative and carbon

dioxide.

Dimerization: With the steric hindrance removed, the now-active TMP ligand is free to bind to

its target, eDHFR. Since the entire dimerizer molecule is covalently tethered to Protein A-

HaloTag, this binding event recruits Protein B-eDHFR to the specific location of Protein A.

This dimerization is sustained after a single light pulse because the uncaged dimerizer

remains anchored.

Reversibility: The non-covalent nature of the TMP-eDHFR interaction allows for the reversal

of dimerization. By adding a high concentration of free (uncaged) TMP to the system, the
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anchored TMP ligand can be outcompeted, leading to the dissociation of the protein

complex.

1. Caged State (Inactive)

3. Dimerized State (Active)

Protein A-HaloTagProtein B-eDHFR

NVOC-caged
TMP-Halo

 Covalent
 Anchoring 

Protein A-HaloTag + Uncaged TMP

Protein B-eDHFR

 Non-covalent
 Binding 

Light Pulse
(~405 nm)

 2. Photocleavage
 (Uncaging) 

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1. Core mechanism of action for the NVOC-caged TMP-Halo system.

Quantitative Data
The efficiency and kinetics of the system are critical for experimental design. The following

table summarizes key quantitative parameters for the components and the overall system.

Parameter
Component /
Process

Value / Range Reference(s)

Binding & Kinetics

HaloTag Labeling

Rate (kapp)

HaloTag +

Chloroalkane
~2.7 x 106 M-1s-1

TMP-eDHFR Binding

Affinity (Kd)
TMP + eDHFR ~1 nM

Recruitment Half-Life

(t1/2)

NVOC-caged TMP-

Halo
~15 seconds

Dimerization Half-Life

(t1/2 on)

Photoswitchable

CONC
~0.51 seconds

Photochemistry

Activation Wavelength NVOC Photocleavage ~365 - 405 nm

Quantum Yield (Φ)
o-Nitrobenzyl

derivatives

0.01 - 0.64 (context-

dependent)

Experimental Protocols
Below is a generalized protocol for inducing protein dimerization in a mammalian cell line, such

as HeLa, based on published methodologies.

Materials
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Plasmids: Mammalian expression vectors for the two fusion proteins (e.g., pDisplay-

ProteinA-HaloTag and pCDNA3-ProteinB-mCherry-eDHFR).

Cell Line: HeLa cells or other suitable mammalian cell line.

Transfection Reagent: Standard lipid-based transfection reagent.

Dimerizer: NVOC-caged TMP-Halo stock solution in DMSO (e.g., 10 mM).

Imaging Medium: DMEM without phenol red, supplemented with FBS and HEPES.

Microscope: An inverted fluorescence microscope equipped with a 405 nm laser for

photoactivation and appropriate lasers/filters for imaging fluorescent proteins (e.g., GFP,

mCherry).

Methodology
Cell Culture and Transfection:

Plate HeLa cells on glass-bottom imaging dishes.

At 70-90% confluency, co-transfect the cells with the plasmids encoding the HaloTag and

eDHFR fusion proteins using a standard protocol.

Allow 24-48 hours for protein expression.

Probe Loading and Incubation:

Prepare a working solution of NVOC-caged TMP-Halo in imaging medium. A final

concentration of 1-20 µM is a typical starting point.

Replace the culture medium with the probe-containing imaging medium.

Incubate the cells for 30-60 minutes at 37°C to allow for cell permeation and covalent

labeling of the HaloTag fusion protein.

(Optional) Wash the cells 2-3 times with fresh imaging medium to remove any unbound

probe, which can help reduce background fluorescence upon uncaging.
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Microscopy and Photoactivation:

Mount the imaging dish on the microscope stage, ensuring the cells are maintained at

37°C.

Identify a cell co-expressing both fusion proteins. Acquire pre-activation images to

establish a baseline distribution of both proteins.

Define a Region of Interest (ROI) for photoactivation using the microscope software.

Deliver a focused pulse of 405 nm laser light to the ROI. The required dose will vary based

on the microscope setup and experimental goals (e.g., 1-12 J/cm²).

Immediately begin acquiring a time-lapse series of images of both fluorescent channels to

monitor the recruitment of the eDHFR-tagged protein to the photoactivated region.

Data Analysis:

Quantify the change in fluorescence intensity of the recruited protein (e.g., mCherry-

eDHFR) within the ROI over time.

Normalize the ROI intensity to a region outside the ROI or to the total cell fluorescence to

correct for photobleaching.

Calculate the recruitment kinetics, such as the half-maximal recruitment time (t1/2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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